molecular formula C10H18N2O3S B2618853 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1343216-16-9

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

Cat. No. B2618853
CAS RN: 1343216-16-9
M. Wt: 246.33
InChI Key: SNCYYFGPEGCHOL-UHFFFAOYSA-N
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Description

“1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1343216-16-9. It has a molecular weight of 246.33 and its IUPAC name is 1-{3,5-dimethyl-1-[2-(methylsulfonyl)ethyl]-1H-pyrazol-4-yl}ethanol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h9,13H,5-6H2,1-4H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current data .

Scientific Research Applications

Pharmaceutical Development

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is studied for its potential in pharmaceutical development due to its unique chemical structure. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting inflammatory and autoimmune diseases. Its pyrazole ring is known for its bioactivity, making it a promising candidate for drug discovery .

Chemical Synthesis

This compound is valuable in organic chemistry for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the synthesis of heterocyclic compounds. These reactions are crucial for developing new materials and pharmaceuticals .

Biological Studies

In biological research, 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays, helping scientists understand enzyme mechanisms and identify potential inhibitors for therapeutic purposes.

Material Science

The compound’s unique properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Researchers are investigating its potential to enhance the mechanical and thermal properties of materials, which could lead to advancements in various industrial applications .

Agricultural Chemistry

In the field of agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Environmental Science

Environmental scientists are studying 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol for its potential to degrade pollutants. Its chemical properties may allow it to break down harmful substances in the environment, contributing to cleaner water and soil.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Sigma-Aldrich Molbank Benchchem

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCYYFGPEGCHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)C)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

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